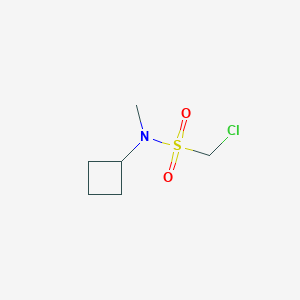
2,5-Dimethylhexan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethylhexan-3-amine is an organic compound classified as an amine. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a hexane backbone with two methyl groups attached at the 2nd and 5th positions and an amine group at the 3rd position.
準備方法
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: One common method involves the reaction of halogenoalkanes with ammonia or amines.
Reductive Amination: Another method is reductive amination, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production often involves large-scale reductive amination due to its efficiency and control over the reaction process. The use of continuous flow reactors can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions:
Oxidation: Amines can undergo oxidation to form nitroso compounds, nitriles, or amides depending on the conditions and reagents used.
Reduction: Amines can be reduced to form amines with different alkyl groups through reductive amination.
Substitution: Amines can participate in nucleophilic substitution reactions, where the amine group replaces a leaving group in a molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or sodium cyanoborohydride are common reducing agents.
Substitution: Alkyl halides are often used in substitution reactions.
Major Products:
Oxidation: Nitroso compounds, nitriles, or amides.
Reduction: Secondary or tertiary amines.
Substitution: Alkyl-substituted amines.
科学的研究の応用
2,5-Dimethylhexan-3-amine has various applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of other complex molecules.
Biology: It can be used in the study of enzyme reactions and as a substrate in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2,5-dimethylhexan-3-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. In reductive amination, the compound acts as a nucleophile, attacking electrophilic carbonyl groups to form imines, which are then reduced to amines .
類似化合物との比較
2,5-Dimethylhexan-2-amine: Similar structure but with the amine group at the 2nd position.
2,5-Dimethylhexan-4-amine: Similar structure but with the amine group at the 4th position.
Uniqueness: 2,5-Dimethylhexan-3-amine is unique due to its specific positioning of the amine group, which can influence its reactivity and interaction with other molecules. This positioning can affect its steric and electronic properties, making it distinct from other isomers .
特性
分子式 |
C8H19N |
|---|---|
分子量 |
129.24 g/mol |
IUPAC名 |
2,5-dimethylhexan-3-amine |
InChI |
InChI=1S/C8H19N/c1-6(2)5-8(9)7(3)4/h6-8H,5,9H2,1-4H3 |
InChIキー |
YRULFMGMFMJSPH-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Methyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate](/img/structure/B13076158.png)
![Ethyl8-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B13076166.png)
![{3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13076172.png)
![Octahydro-1H-cyclopenta[B]pyridine-2-carboxylic acid](/img/structure/B13076173.png)
![1-[(Oxan-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13076181.png)
![(S)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate methanesulfonate](/img/structure/B13076187.png)


![2-Cyclopropanecarbonylspiro[4.4]nonan-1-one](/img/structure/B13076213.png)
